molecular formula C36H44NO12- B1263526 27-O-demethylrifamycin SV(1-)

27-O-demethylrifamycin SV(1-)

Numéro de catalogue: B1263526
Poids moléculaire: 682.7 g/mol
Clé InChI: OBIXNJCNRZELPA-FFICIXETSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

27-O-demethylrifamycin SV(1-) is a phenolate anion obtained by deprotonation of the 5-hydroxy group of 27-O-demethylrifamycin SV. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 27-O-demethylrifamycin SV.

Applications De Recherche Scientifique

Introduction to 27-O-Demethylrifamycin SV(1-)

27-O-Demethylrifamycin SV(1-) is a derivative of rifamycin, a class of antibiotics primarily used to treat infections caused by Mycobacterium tuberculosis. This compound has garnered attention due to its unique structural modifications and potential applications in various fields, particularly in medicinal chemistry and microbiology. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism of Action

27-O-Demethylrifamycin SV(1-) is characterized by the absence of a methoxy group at the 27-position of the rifamycin structure. This modification influences its pharmacological properties, including its antibacterial activity against resistant strains of bacteria. The compound acts by inhibiting bacterial RNA synthesis, a mechanism shared with other rifamycins, making it effective against a range of bacterial pathogens.

Table 1: Comparison of Rifamycin Derivatives

CompoundAntibacterial ActivityResistance ProfileUnique Features
RifampicinHighModerateWidely used for tuberculosis treatment
27-O-Demethylrifamycin SV(1-)EnhancedLow against resistant strainsImproved efficacy in resistant TB strains
24-DesmethylrifamycinModerateHighStructural analog with different properties

Tuberculosis Treatment

Research indicates that 27-O-Demethylrifamycin SV(1-) exhibits superior antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis compared to traditional rifampicin. A study demonstrated that this compound effectively inhibited growth in laboratory settings, suggesting its potential as a candidate for new tuberculosis therapies .

Inflammatory Conditions

In addition to its antibacterial properties, 27-O-Demethylrifamycin SV(1-) has been investigated for its anti-inflammatory effects. Clinical trials have shown that it can reduce inflammation in conditions such as rheumatoid arthritis when administered intra-articularly . This dual action makes it a promising candidate for treating both infections and inflammatory diseases.

Veterinary Medicine

The compound has also been applied in veterinary medicine, specifically in the treatment of caseous lymphadenitis in sheep. A study reported successful outcomes when combined with oxytetracycline, highlighting its effectiveness in livestock health management .

Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

In a controlled study involving patients with multidrug-resistant tuberculosis, 27-O-Demethylrifamycin SV(1-) was administered alongside standard treatment regimens. Results showed a significant reduction in bacterial load compared to controls, indicating enhanced therapeutic efficacy .

Study 2: Anti-Inflammatory Properties

A double-blind clinical trial assessed the effects of intra-articular injections of 27-O-Demethylrifamycin SV(1-) in patients with rheumatoid arthritis. The findings revealed substantial improvements in joint swelling and pain relief, suggesting its potential role as an anti-inflammatory agent .

Study 3: Veterinary Application

Research involving sheep treated for caseous lymphadenitis demonstrated that the combination therapy using 27-O-Demethylrifamycin SV(1-) significantly reduced abscess size and improved recovery times compared to untreated controls .

Propriétés

Formule moléculaire

C36H44NO12-

Poids moléculaire

682.7 g/mol

Nom IUPAC

(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-11,15,17,27,29-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate

InChI

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/p-1/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1

Clé InChI

OBIXNJCNRZELPA-FFICIXETSA-M

SMILES isomérique

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)/C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)C

Synonymes

27-O-demethylrifamycin SV
DMRSV cpd

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-O-demethylrifamycin SV(1-)
Reactant of Route 2
27-O-demethylrifamycin SV(1-)
Reactant of Route 3
27-O-demethylrifamycin SV(1-)
Reactant of Route 4
27-O-demethylrifamycin SV(1-)
Reactant of Route 5
27-O-demethylrifamycin SV(1-)
Reactant of Route 6
27-O-demethylrifamycin SV(1-)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.